TbPTR1 inhibitor 2

説明

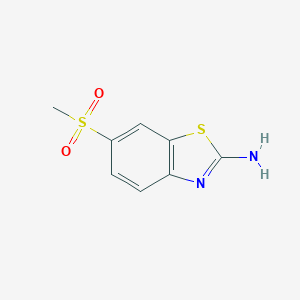

Structure

2D Structure

特性

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 |

Source

|

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-67-4 |

Source

|

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to Trypanosoma brucei and Pteridine Reductase 1 (PTR1)

An In-depth Technical Guide on the Mechanism of Action of TbPTR1 Inhibitor 2

Trypanosoma brucei is a protozoan parasite and the causative agent of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This disease poses a significant health threat in sub-Saharan Africa. The parasite's unique metabolic pathways offer promising targets for the development of new chemotherapeutic agents. One such pathway is the folate and biopterin salvage pathway, which is essential for the parasite's survival as it cannot synthesize these vital cofactors de novo[1][2][3].

Within this pathway, Pteridine Reductase 1 (TbPTR1) plays a crucial role. TbPTR1 is an NADPH-dependent short-chain reductase that reduces both pterins and folates[2][4]. Crucially, it can bypass the activity of dihydrofolate reductase-thymidylate synthase (DHFR-TS), the target of classical antifolate drugs like methotrexate. This bypass mechanism renders trypanosomes resistant to such drugs, making TbPTR1 an attractive target for novel inhibitor development[2][4][5]. The inhibition of TbPTR1, potentially in combination with DHFR-TS inhibitors, is a key strategy in the search for new treatments for HAT.

This guide focuses on the mechanism of action of compounds identified as "Inhibitor 2" in scientific literature, specifically a flavonoid and the sesquiterpene lactone, cynaropicrin, both of which have demonstrated inhibitory activity against TbPTR1.

Mechanism of Action of TbPTR1 Inhibitors

The designation "Inhibitor 2" or "Compound 2" has been used for different molecules in the context of TbPTR1 inhibition. This guide will detail the mechanisms for two such compounds: a flavonoid whose binding has been elucidated by crystallography, and cynaropicrin, a natural product identified through screening.

Flavonoid Inhibitor 2

The crystal structure of a flavonoid, referred to as "compound 2," has been determined in a complex with TbPTR1 and the cofactor NADP+, providing a detailed view of its binding mode at a resolution of 1.38 Å[6].

Binding Mode and Molecular Interactions: The flavonoid inhibitor binds within the substrate-binding pocket of TbPTR1. The core of its mechanism involves a π-sandwich interaction, where the chromen-4-one ring of the flavonoid is positioned between the nicotinamide ring of the NADPH/NADP+ cofactor and the aromatic side chain of the amino acid Phenylalanine 97 (Phe97)[6]. This stacking interaction is a key feature of its binding.

The orientation of this flavonoid direct its bicyclic core towards the opposite side of the active site cavity when compared to other inhibitors[6]. The specific hydrogen bonds and hydrophobic interactions with surrounding residues and the cofactor lock the inhibitor in place, preventing the binding of the natural substrates (like biopterin or dihydrofolate) and thus inhibiting the enzyme's reductive activity.

Cynaropicrin (Sesquiterpene Lactone Inhibitor 2)

Cynaropicrin is a sesquiterpene lactone that has been identified as an inhibitor of both TbPTR1 and TbDHFR. Its mechanism is believed to involve covalent modification of the target enzyme.

Binding Mode and Molecular Interactions: Sesquiterpene lactones, including cynaropicrin, are known to be reactive molecules. Their biological activity is often attributed to the presence of an α-methylene-γ-butyrolactone moiety, which can act as a Michael acceptor for nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine residues[7][8]. The inhibitory effect of cynaropicrin on other proteins has been shown to be abrogated by the addition of sulfhydryl compounds like L-cysteine, supporting a mechanism involving covalent conjugation to cysteine residues[7]. While the specific cysteine residue(s) targeted on TbPTR1 by cynaropicrin have not been definitively identified in the provided literature, TbPTR1 does possess a reactive cysteine (Cys168) within its active site, which is a plausible target for such covalent modification[2]. This irreversible or slowly reversible binding would lead to the inactivation of the enzyme.

Quantitative Data

The inhibitory activities of these compounds against TbPTR1 have been quantified and are summarized below.

| Inhibitor Name/Class | Compound ID | Target Enzyme | Parameter | Value | Reference |

| Sesquiterpene Lactone | Cynaropicrin | TbPTR1 | IC50 | 12.4 µM | [5] |

| Sesquiterpene Lactone | Cynaropicrin | TbDHFR | IC50 | 7.1 µM | [5] |

| Flavonoid | Compound 2 | TbPTR1 | Resolution | 1.38 Å | [6] |

Note: IC50 is the half-maximal inhibitory concentration. Resolution refers to the resolution of the crystal structure.

Signaling Pathways and Experimental Workflows

Folate and Biopterin Salvage Pathway in T. brucei

The following diagram illustrates the metabolic pathway involving TbPTR1 in Trypanosoma brucei. It highlights how TbPTR1 provides a bypass to the canonical DHFR-TS enzyme, conferring resistance to DHFR inhibitors.

Caption: Folate and Biopterin salvage pathway in T. brucei.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for identifying and characterizing a novel TbPTR1 inhibitor.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Folate Transport in Antifolate Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of cynaropicrin and related sesquiterpene lactones from leaves of artichoke (Cynara scolymus L.) on induction of iNOS in RAW264.7 cells and its high-affinity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of TbPTR1 Inhibitor 2

This technical guide provides a comprehensive overview of the discovery and development of compounds referred to as "TbPTR1 inhibitor 2" in scientific literature. Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), making it a key target for drug development. Various research endeavors have identified and characterized different molecules as "inhibitor 2" or "compound 2," each with distinct structural features and inhibitory profiles. This document collates and presents the available data on these compounds for researchers, scientists, and drug development professionals.

Flavonol-based Inhibitor: 3,6-dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one (NMT-H024)

A significant finding in the pursuit of TbPTR1 inhibitors is a flavonol derivative identified as compound 2 (NMT-H024). This compound emerged from a target-based screening of a natural product library, followed by phenotypic screening against Trypanosoma brucei.

Quantitative Data

| Compound ID | Target Enzyme | IC50 (µM) | EC50 against T. brucei (µM) | Selectivity Index (hDHFR IC50 / TbPTR1 IC50) | Reference |

| Compound 2 (NMT-H024) | TbPTR1 | 4.3 | < 10 | > 10 | [1][2] |

| LmPTR1 | - | - | - | [2] | |

| hDHFR | 50 | - | - | [2] |

Experimental Protocols

Enzyme Inhibition Assay: The inhibitory activity of the compounds against T. brucei PTR1 (TbPTR1) was determined using a spectrophotometric assay. The assay mixture contained the enzyme in a suitable buffer, the cofactor NADPH, and the substrate dihydrobiopterin. The reaction was initiated by the addition of the substrate, and the rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Crystallography: The crystal structure of TbPTR1 in complex with compound 2 (NMT-H024) and the cofactor NADP+ was determined by X-ray diffraction at a resolution of 1.38 Å.[1] Crystals were obtained by the sitting-drop vapor-diffusion method. Data were collected at a synchrotron source and processed using standard crystallographic software. The structure revealed that the flavonol inhibitor occupies the biopterin binding site of the enzyme.[1][2]

Visualization

References

The Central Role of Pteridine Reductase 1 in Trypanosoma brucei: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteridine reductase 1 (PTR1) is a key enzyme in the folate and biopterin metabolism of the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This enzyme provides a crucial metabolic bypass to the conventional dihydrofolate reductase (DHFR) pathway, rendering classical antifolate drugs largely ineffective. Genetic and biochemical studies have validated PTR1 as essential for parasite survival and virulence, positioning it as a promising target for novel chemotherapeutic interventions. This technical guide provides an in-depth overview of the function, and significance of PTR1 in T. brucei, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in this critical area of neglected tropical disease research.

Introduction: The Significance of Pteridine Reductase 1 in Trypanosoma brucei

Gene knockout and RNA interference (RNAi) studies have unequivocally demonstrated that PTR1 is essential for the survival of bloodstream form T. brucei both in vitro and in vivo.[9] Depletion of PTR1 leads to defects in cell division and is lethal to the parasite.[9] These findings underscore the potential of PTR1 as a standalone drug target or for a co-inhibition strategy alongside DHFR.[3][8]

Biochemical and Kinetic Properties of T. brucei PTR1

The enzymatic activity of T. brucei PTR1 (TbPTR1) has been extensively characterized, revealing its broad substrate specificity and kinetic parameters.

Quantitative Enzyme Kinetics

The following table summarizes the key kinetic parameters of recombinant TbPTR1 for various substrates.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference(s) |

| Dihydrobiopterin (H2B) | 3.8 (±0.7) | 4.7 | 4.3 x 105 | 3.7 | [4] |

| Biopterin | - | - | - | 3.7 | [4] |

| Folate | - | - | - | 4.0 - 8.0 | [4] |

| Dihydrofolate (DHF) | - | - | - | 4.0 - 8.0 | [4] |

| Quinonoid dihydrobiopterin (qH2B) | 10-fold lower affinity than H2B | - | - | - | [5] |

Note: '-' indicates data not available in the cited sources.

Inhibitor Binding and Potency

A variety of compounds have been investigated as inhibitors of TbPTR1. The following table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected inhibitors.

| Inhibitor | Ki (nM) | IC50 (µM) | Inhibition Type | Reference(s) |

| Methotrexate (MTX) | - | 2.7 (ED50) | - | [4][10] |

| Trimetrexate | ~70 | - | - | [7] |

| Pemetrexed | - | - | - | [7] |

| 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar Ki | - | - | [1] |

| Cynaropicrin | - | 12.4 | - | [11] |

Note: '-' indicates data not available in the cited sources. ED50 refers to the effective dose for 50% of the maximal effect.

Pteridine and Folate Metabolism in T. brucei

The metabolic pathway for pteridine and folate reduction in T. brucei is distinct from that in mammals, primarily due to the presence of PTR1. The following diagram illustrates this pathway, highlighting the central role of PTR1 and its interplay with the bifunctional DHFR-thymidylate synthase (DHFR-TS).

Caption: Pteridine and folate reduction pathway in T. brucei.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study PTR1 in T. brucei.

Recombinant TbPTR1 Expression and Purification

This protocol describes the expression of recombinant TbPTR1 in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the TbPTR1 gene (e.g., pET series)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 20% (v/v) glycerol)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography column

Procedure:

-

Transform the expression vector into a suitable E. coli strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

(Optional) If the protein has a cleavable tag, perform enzymatic cleavage followed by a second affinity chromatography step to remove the tag and protease.

-

Further purify the protein by size-exclusion chromatography.

-

Assess protein purity by SDS-PAGE and determine the concentration.

-

Flash-freeze aliquots in liquid nitrogen and store at -80°C.[10]

TbPTR1 Enzyme Activity Assay

This spectrophotometric assay measures the activity of TbPTR1 by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant TbPTR1

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 0.1% (v/v) Triton X-100)

-

NADPH

-

Substrate (e.g., dihydrobiopterin - H2B)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and NADPH (e.g., 100 µM final concentration).

-

Add the purified TbPTR1 enzyme to the reaction mixture and pre-incubate for 2 minutes at 22°C.

-

Initiate the reaction by adding the substrate (e.g., 25 nM H2B).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).[9]

RNA Interference (RNAi)-Mediated Knockdown of TbPTR1

This protocol outlines the general steps for inducible RNAi to deplete TbPTR1 in bloodstream form T. brucei.

Materials:

-

T. brucei bloodstream form cell line engineered for inducible expression (e.g., "single-marker" cell line).

-

RNAi vector containing a fragment of the TbPTR1 gene flanked by opposing T7 promoters.

-

Electroporator and cuvettes.

-

HMI-9 medium supplemented with serum.

-

Selective drugs (e.g., G418, hygromycin).

-

Tetracycline for induction.

Procedure:

-

Linearize the RNAi vector.

-

Transfect the linearized vector into the T. brucei cell line by electroporation.

-

Select for stable transformants using the appropriate selective drugs.

-

To induce RNAi, add tetracycline (e.g., 1 µg/mL) to the culture medium.

-

Monitor cell growth and viability over several days.

-

At different time points post-induction, harvest cells to assess the level of TbPTR1 knockdown by Western blotting or qRT-PCR.

Caption: A generalized workflow for studying TbPTR1 function using RNAi.

Cell Viability Assay

This assay is used to determine the effect of PTR1 inhibitors on the viability of T. brucei cells.

Materials:

-

T. brucei bloodstream form cells.

-

96-well plates.

-

HMI-9 medium.

-

Test compounds (PTR1 inhibitors).

-

Resazurin-based viability reagent (e.g., AlamarBlue).

-

Plate reader for fluorescence measurement.

Procedure:

-

Seed T. brucei cells into a 96-well plate at a low density (e.g., 1 x 104 cells/mL).

-

Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., no drug, vehicle control, positive control inhibitor).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Add the resazurin-based reagent to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6][14]

PTR1 as a Drug Target: Antifolate Resistance and Therapeutic Strategies

The ability of PTR1 to reduce dihydrofolate provides a mechanism for resistance to classical antifolates that target DHFR. When DHFR is inhibited, the parasite can upregulate PTR1 activity to maintain the supply of essential tetrahydrofolate.

Caption: PTR1 provides a bypass for DHFR inhibition by antifolates.

This resistance mechanism highlights the attractiveness of a dual-inhibition strategy, targeting both DHFR and PTR1 simultaneously. Such an approach could lead to a synergistic effect, effectively shutting down both pathways for tetrahydrofolate production and leading to parasite death.[8] The development of potent and specific inhibitors of TbPTR1, therefore, remains a high priority in the search for new treatments for Human African Trypanosomiasis.

Conclusion

Pteridine reductase 1 is a validated and critical enzyme in the metabolic network of Trypanosoma brucei. Its essential role in pterin reduction and its ability to circumvent the action of classical antifolates make it a compelling target for drug discovery. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the biology of TbPTR1 and to accelerate the development of novel therapeutics against this devastating neglected disease.

References

- 1. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducible RNAi as a forward genetic tool in Trypanosoma brucei (Chapter 18) - RNA Interference Technology [cambridge.org]

- 3. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iCODA: RNAi-based inducible knock-in system in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA interference as a genetic tool in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Strategy of RNA Interference That Targets Heterologous Sequences Reveals CITFA1 as an Essential Component of Class I Transcription Factor A in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]

TbPTR1: A Promising Drug Target for African Trypanosomiasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. Current treatments are hampered by toxicity, difficult administration, and emerging resistance, necessitating the discovery of novel drug targets. Pteridine reductase 1 (TbPTR1) has emerged as a critical enzyme for the parasite's survival, playing a key role in the salvage of essential pteridines and offering a metabolic bypass to antifolate drugs that target dihydrofolate reductase (DHFR). This guide provides a comprehensive technical overview of TbPTR1 as a drug target, summarizing quantitative data on its inhibitors, detailing key experimental protocols, and visualizing essential pathways and workflows to aid in the development of new therapeutics against this neglected tropical disease.

Introduction: The Case for Targeting TbPTR1

Trypanosoma brucei is auxotrophic for pteridines, which are vital for the synthesis of essential metabolites like tetrahydrobiopterin (BH4) and tetrahydrofolate (THF).[1] These cofactors are crucial for various cellular processes, including the synthesis of nucleic acids and proteins.[1] While most organisms rely on the DHFR pathway for folate metabolism, trypanosomatids possess a unique enzyme, pteridine reductase 1 (PTR1), which can reduce both pterins and folates.[1][2] This enzymatic activity provides a bypass mechanism, rendering classical antifolate drugs that inhibit DHFR ineffective against these parasites.[3][4]

Genetic studies have demonstrated that TbPTR1 is essential for the survival of bloodstream form T. brucei in vitro and for its virulence in vivo.[5] Knockdown of TbPTR1 via RNA interference leads to cell death, highlighting its critical role in parasite biology.[5] The dual inhibition of both TbPTR1 and DHFR is a promising therapeutic strategy to overcome this metabolic redundancy and effectively block the production of essential reduced pteridines.[1][4]

Biochemical and Structural Properties of TbPTR1

TbPTR1 is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes.[1] It catalyzes the NADPH-dependent reduction of biopterin to dihydrobiopterin (H2B) and subsequently to tetrahydrobiopterin (H4B).[2] It can also reduce folate to dihydrofolate (H2F) and then to tetrahydrofolate (H4F).[1]

The crystal structure of TbPTR1 has been solved, revealing a homotetrameric protein.[6][7][8] Each monomer consists of a single domain with a central β-sheet flanked by α-helices, characteristic of the SDR fold. The active site is located in a cleft between the subunits and contains the binding sites for the NADPH cofactor and the pteridine substrate.[6][8] Structural analyses of TbPTR1 in complex with various inhibitors have provided valuable insights into the key interactions within the active site, facilitating structure-based drug design efforts.[3][6][8]

Data Presentation: TbPTR1 Inhibitors

A variety of chemical scaffolds have been investigated for their inhibitory activity against TbPTR1. The following tables summarize the quantitative data for some of the most promising inhibitor classes.

Table 1: Tricyclic Inhibitors of TbPTR1

| Compound | Ki (μM) | Reference |

| 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar | [3] |

Table 2: Flavonoid Inhibitors of TbPTR1

| Compound | IC50 vs TbPTR1 (μM) | % Inhibition at 50 μM vs TbPTR1 | Reference | |---|---|---| | Compound 2 | - | ~80% |[9] | | Compound 7 | - | ~70% |[9] | | NP-13 | - | ~60% |[6] | | NP-29 | - | ~90% |[6] |

Table 3: Benzimidazole-based Inhibitors of TbPTR1

| Compound | IC50 vs TbPTR1 (μM) | Reference |

| Compound 11 | Not specified, potent inhibitor | [8] |

Table 4: Miscellaneous Inhibitors of TbPTR1

| Compound | Scaffold | IC50 vs TbPTR1 (μM) | EC50 vs T. brucei (μM) | Reference |

| RUBi004 | Not specified | - | low micromolar | [1] |

| RUBi007 | Not specified | - | low micromolar | [1] |

| RUBi014 | Not specified | - | low micromolar | [1] |

| RUBi016 | Not specified | - | low micromolar | [1] |

| RUBi018 | Not specified | - | low micromolar | [1] |

| Compound 11 (Scaffold II) | 2-aminobenzimidazole | Potent | Modest | [4] |

| Compound 13 (Scaffold II) | 2-aminobenzimidazole | Potent | Modest | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of TbPTR1 inhibitors.

Recombinant TbPTR1 Expression and Purification

This protocol describes the expression of His-tagged TbPTR1 in E. coli and its subsequent purification.

-

Cloning: The gene encoding TbPTR1 is amplified by PCR and cloned into a suitable bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

Cell Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet the cell debris.

-

Purification: a. Apply the cleared lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. c. Elute the His-tagged TbPTR1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Analyze the purified protein fractions by SDS-PAGE to assess purity. e. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.

TbPTR1 Enzyme Activity and Inhibition Assay

This spectrophotometric assay measures the activity of TbPTR1 by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reagents:

-

Assay buffer: 50 mM Tris-HCl, pH 7.5.

-

NADPH solution: Prepare a stock solution in assay buffer.

-

Substrate solution: Prepare a stock solution of biopterin or folate in a suitable solvent.

-

Recombinant TbPTR1 enzyme.

-

Inhibitor compounds dissolved in DMSO.

-

-

Assay Procedure: a. In a 96-well UV-transparent plate, add the following to each well:

- Assay buffer.

- NADPH to a final concentration of 100-200 µM.

- Inhibitor compound at various concentrations (or DMSO for control).

- Recombinant TbPTR1 enzyme. b. Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding. c. Initiate the reaction by adding the substrate (e.g., biopterin) to a final concentration around its Km value. d. Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance curve. b. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trypanosoma brucei Cell Viability Assay

This assay, often utilizing resazurin (AlamarBlue), assesses the effect of inhibitor compounds on the viability of bloodstream form T. brucei.

-

Materials:

-

Bloodstream form Trypanosoma brucei (e.g., Lister 427 strain).

-

HMI-9 medium supplemented with 10% fetal bovine serum.

-

Inhibitor compounds dissolved in DMSO.

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

-

-

Assay Procedure: a. Seed bloodstream form trypanosomes into a 96-well plate at a density of approximately 2 x 104 cells/well in 100 µL of HMI-9 medium. b. Add the inhibitor compounds at various concentrations in a final volume of 200 µL per well. Include a DMSO-only control. c. Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours. d. Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours. e. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.

-

Data Analysis: a. Subtract the background fluorescence/absorbance from the values of the test wells. b. Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

Folate and Biopterin Metabolic Pathway in T. brucei

Caption: Folate and Biopterin salvage pathway in T. brucei.

Experimental Workflow for TbPTR1 Inhibitor Discovery

Caption: Workflow for TbPTR1 inhibitor discovery.

Conclusion and Future Directions

TbPTR1 stands as a validated and promising drug target for the development of novel therapies against African trypanosomiasis. Its essential role in the parasite's pteridine salvage pathway and its ability to confer resistance to classical antifolates make it an attractive target. The availability of its crystal structure provides a solid foundation for structure-based drug design, and the development of robust in vitro and cell-based assays facilitates the screening and characterization of potential inhibitors.

Future efforts should focus on the discovery of potent and selective dual inhibitors of both TbPTR1 and DHFR to achieve a comprehensive blockade of the folate and biopterin metabolic pathways. The optimization of current inhibitor scaffolds to improve their pharmacokinetic and pharmacodynamic properties is crucial for their progression into preclinical and clinical development. The technical information and protocols provided in this guide are intended to support and accelerate these research and development endeavors, ultimately contributing to the discovery of new and effective treatments for this devastating disease.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structure-Activity Relationship of TbPTR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting Trypanosoma brucei pteridine reductase 1 (TbPTR1), a key enzyme in the folate biosynthesis pathway of the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness). Understanding the SAR of TbPTR1 inhibitors is crucial for the rational design of novel and potent therapeutic agents against this neglected tropical disease.

Core Concepts in TbPTR1 Inhibition

Pteridine reductase 1 (PTR1) is a vital enzyme for trypanosomatids, as it provides a salvage pathway for pterins, which are essential for parasite growth.[1] TbPTR1 can reduce both pterins and folates, and notably, it can act as a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme targeted by classical antifolate drugs.[1] This bypass mechanism renders trypanosomes intrinsically resistant to drugs like methotrexate. Therefore, the dual inhibition of both TbPTR1 and TbDHFR is considered a promising strategy for the development of effective anti-trypanosomal therapies.[1][2]

The active site of TbPTR1 is a relatively large and flexible cavity, allowing for the accommodation of a variety of inhibitor scaffolds.[1] Key amino acid residues within this site play a crucial role in inhibitor binding and selectivity. Understanding the interactions between inhibitors and these residues is fundamental to elucidating the SAR.

Quantitative Data on TbPTR1 Inhibitors

The inhibitory potency of various compounds against TbPTR1 is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the quantitative data for several classes of TbPTR1 inhibitors, providing a comparative overview of their efficacy.

Table 1: Pteridine-Based Inhibitors

| Compound | Scaffold | TbPTR1 IC50 (µM) | TbPTR1 Ki (µM) | Reference |

| 2a | Pteridine | 0.0007 (apparent) | - | [3] |

| 2e | Pteridine | - | - | [4] |

Table 2: Flavonoid and Chromen-4-one Inhibitors

| Compound | Scaffold | TbPTR1 IC50 (µM) | Reference |

| NP-29 | Chromen-4-one | - | [5] |

| NP-13 | Chromen-4-one | - | [5] |

| Compound 2 | Chromen-4-one | - | [5] |

| Compound 7 | Chromen-4-one | - | [5] |

Table 3: Pyrimido[4,5-b]indole-Based Inhibitors

| Compound | Scaffold | TbPTR1 Ki (µM) | Reference |

| 1 | 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar | [1] |

Table 4: Dual TbPTR1/TbDHFR Inhibitors

| Compound | Scaffold | TbPTR1 IC50 (µM) | TbDHFR IC50 (µM) | Reference |

| Various | Natural Products | 0.2 - 85.1 | - | [2] |

Key Structure-Activity Relationships

The analysis of various inhibitor classes in complex with TbPTR1 has revealed several key SAR principles that can guide the design of more potent and selective compounds.

-

Pteridine Core: The pteridine scaffold, mimicking the natural substrate, is a common starting point for inhibitor design. Modifications to this core can significantly impact potency and selectivity. For instance, substitutions at different positions can exploit specific interactions within the active site.

-

Hydrophobic Interactions: The active site of TbPTR1 contains several hydrophobic residues, such as Phe97 and Trp221.[4][5] Inhibitors with hydrophobic moieties that can engage in π-stacking or van der Waals interactions with these residues generally exhibit higher potency. The chromen-4-one core of several inhibitors, for example, engages in a π-sandwich interaction with the nicotinamide ring of the NADPH cofactor and the aromatic side chain of Phe97.[5]

-

Hydrogen Bonding Network: A network of hydrogen bonds involving the cofactor, surrounding amino acid residues (e.g., Arg14, Tyr174, Asp161), and water molecules is crucial for inhibitor binding.[5] For instance, the hydroxyl group at position 7 of the chromen-4-one inhibitor NP-29 donates a hydrogen bond to the NADPH/NADP+ β-phosphate and accepts a hydrogen bond from Arg14.[5]

-

Flexibility of the Active Site: The TbPTR1 active site possesses a degree of flexibility, particularly in certain loop regions. This flexibility can be exploited to design inhibitors that induce a specific conformation of the enzyme, leading to tighter binding.

-

Species Selectivity: Differences in the active site residues between TbPTR1 and its homolog in Leishmania major (LmPTR1) can be exploited to design species-selective inhibitors. For example, the opening of the biopterin binding pocket is more polar in LmPTR1, which can be targeted to achieve selectivity.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of TbPTR1 inhibitors.

Recombinant TbPTR1 Expression and Purification

A standard protocol for obtaining recombinant TbPTR1 for enzymatic and structural studies is as follows:

-

Expression: The gene encoding TbPTR1 is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).[6]

-

Cell Culture: The transformed E. coli are cultured in a rich medium (e.g., SuperBroth) at 37°C to the mid-log phase.[6]

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at a lower temperature (e.g., 30°C).[6]

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication.[6]

-

Purification: The soluble fraction containing the recombinant TbPTR1 is clarified by centrifugation and purified using affinity chromatography, typically with a nickel-charged resin if the protein is His-tagged.[6]

TbPTR1 Enzyme Inhibition Assay (Spectrophotometric Method)

The activity of TbPTR1 and the inhibitory effect of compounds are commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.[2][7]

-

Reagents and Buffers:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

NADPH solution.

-

Substrate solution (e.g., dihydrobiopterin).

-

Recombinant TbPTR1 enzyme.

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADPH, and the inhibitor compound at various concentrations.

-

Add the recombinant TbPTR1 enzyme and incubate for a defined period.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Crystallization of TbPTR1-Inhibitor Complexes

Obtaining high-resolution crystal structures of TbPTR1 in complex with inhibitors is essential for understanding the molecular basis of their interaction.

-

Protein Preparation: Highly pure and concentrated recombinant TbPTR1 is required.

-

Complex Formation: The purified TbPTR1 is incubated with the inhibitor and the cofactor (NADP+ or NADPH) to form the ternary complex.

-

Crystallization: The complex is subjected to crystallization screening using various techniques, such as vapor diffusion, with a range of crystallization conditions (precipitants, buffers, salts, and additives).

-

X-ray Diffraction: Once suitable crystals are obtained, they are cryo-protected and subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex.[1][5]

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of TbPTR1 inhibitors.

References

- 1. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

TbPTR1 Inhibitor 2 and Folate Metabolism in Trypanosomes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trypanosomatids, the causative agents of devastating diseases like Human African Trypanosomiasis, are auxotrophic for folates and pteridines, making the folate metabolic pathway an attractive target for drug discovery.[1] These parasites possess a unique enzymatic machinery for folate reduction, which includes dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[2][3][4] Notably, PTR1 can compensate for DHFR-TS inhibition, rendering many classical antifolates ineffective.[5][6] This underscores the necessity of targeting both enzymes for successful therapeutic intervention. This technical guide focuses on the role of PTR1 in trypanosome folate metabolism and the development of its inhibitors, with a particular emphasis on the 2-guanidinobenzimidazole class of compounds. We present quantitative data on various TbPTR1 inhibitors, detailed experimental protocols for their evaluation, and visual representations of the pertinent biochemical pathways and drug discovery workflows.

The Role of Pteridine Reductase 1 (PTR1) in Trypanosome Folate Metabolism

In contrast to their mammalian hosts, trypanosomatids cannot synthesize folates de novo and must salvage them from the host environment.[1][4] These imported folates are then reduced to the biologically active tetrahydrofolate (THF) by two key enzymes: DHFR-TS and PTR1.[2][4] While DHFR-TS is the primary enzyme responsible for this reduction, PTR1 provides a crucial bypass mechanism.[5][6] When DHFR-TS is blocked by inhibitors such as methotrexate, the parasite can upregulate PTR1 expression to maintain the necessary supply of THF for essential metabolic processes, including DNA synthesis and amino acid metabolism.[2] This functional redundancy makes the dual inhibition of both DHFR-TS and PTR1 a compelling strategy for the development of novel anti-trypanosomal therapeutics.[7]

Signaling Pathway of Folate Metabolism in Trypanosomes

The folate metabolism pathway in Trypanosoma brucei highlights the central roles of folate and biopterin transporters, as well as the reductive enzymes DHFR-TS and PTR1.

References

- 1. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. New heterocyclic compounds: Synthesis and antitrypanosomal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Practical Green Synthesis and Biological Evaluation of Benzimidazoles Against Two Neglected Tropical Diseases: Chagas and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to TbPTR1 Inhibitor 2: Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TbPTR1 inhibitor 2, a compound identified as an inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1). Pteridine reductase 1 is a key enzyme in the folate and biopterin salvage pathway of trypanosomatids, representing a validated target for the development of novel therapies against African trypanosomiasis. This document details the chemical structure and physicochemical properties of this compound, its biological activity, and the experimental protocols for its evaluation. Furthermore, it includes diagrams of the relevant biochemical pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and assessment.

Chemical Identity and Properties

This compound, also referred to as Compound 3a, is chemically known as 2-Amino-6-(methylsulfonyl)benzothiazole. Its identification and key properties are summarized below.

Chemical Structure

Figure 1. Chemical structure of 2-Amino-6-(methylsulfonyl)benzothiazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 6-(methylsulfonyl)-1,3-benzothiazol-2-amine | |

| Synonyms | This compound, Compound 3a | [1][2] |

| CAS Number | 17557-67-4 | [1] |

| Molecular Formula | C₈H₈N₂O₂S₂ | [3][4] |

| Molecular Weight | 228.29 g/mol | [3][4] |

| Canonical SMILES | CS(=O)(=O)c1cc2sc(nc2cc1)N |

Table 1. Physicochemical properties of this compound.

Biological Activity and Mechanism of Action

This compound demonstrates inhibitory activity against pteridine reductase 1 (PTR1) from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). This inhibition disrupts the parasite's ability to salvage essential folates and pterins, which are crucial for DNA synthesis and cell proliferation.

In Vitro Inhibitory Activity

The inhibitory potency of the compound against TbPTR1 and its anti-parasitic activity against T. brucei are summarized in Table 2.

| Target/Organism | IC₅₀ (µM) | Reference |

| TbPTR1 | 34.2 | [1] |

| LmPTR1 | 32.9 | [1] |

| T. brucei | 34.2 | [1] |

Table 2. In vitro biological activity of this compound.

Mechanism of Action

Trypanosoma brucei is auxotrophic for folates and pterins, meaning it cannot synthesize them de novo and must acquire them from its host. These molecules are then reduced by dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1) to their biologically active tetrahydro forms. PTR1 provides a crucial metabolic bypass for the DHFR-TS pathway. Therefore, inhibition of TbPTR1, especially in conjunction with DHFR-TS inhibitors, is a promising strategy for anti-trypanosomal drug development. This compound binds to the active site of the enzyme, preventing the reduction of its substrates.

Signaling Pathway

The following diagram illustrates the role of TbPTR1 in the folate and biopterin salvage pathway in Trypanosoma brucei.

Experimental Protocols

The following sections provide detailed methodologies for the evaluation of this compound.

TbPTR1 Enzyme Inhibition Assay (Cytochrome c-Coupled Method)

This assay measures the activity of TbPTR1 by monitoring the reduction of cytochrome c, which is coupled to the enzymatic reduction of dihydrobiopterin (H₂B) to tetrahydrobiopterin (H₄B).

Principle: TbPTR1 catalyzes the NADPH-dependent reduction of H₂B to H₄B. The produced H₄B then non-enzymatically reduces cytochrome c (Fe³⁺) to its colored product (Fe²⁺), which can be monitored spectrophotometrically at 550 nm.

Materials:

-

Recombinant TbPTR1 enzyme

-

This compound (dissolved in DMSO)

-

NADPH

-

Dihydrobiopterin (H₂B)

-

Cytochrome c (from equine heart)

-

Assay Buffer: 20 mM Sodium Citrate, pH 6.0

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound dilution (or DMSO for control)

-

Cytochrome c solution

-

NADPH solution

-

TbPTR1 enzyme solution

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the H₂B substrate solution.

-

Immediately measure the absorbance at 550 nm in kinetic mode for 15-30 minutes at room temperature.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Final Assay Concentrations:

-

TbPTR1: 5-10 nM

-

NADPH: 100 µM

-

Cytochrome c: 80 µM

-

H₂B: 10 µM

-

This compound: Variable concentrations

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC₅₀ of this compound.

Conclusion

This compound (2-Amino-6-(methylsulfonyl)benzothiazole) is a validated inhibitor of Trypanosoma brucei pteridine reductase 1. This technical guide has provided a detailed summary of its chemical structure, physicochemical and biological properties, and the experimental procedures for its characterization. The provided diagrams of the relevant biochemical pathway and experimental workflow serve as valuable tools for researchers in the field of anti-trypanosomal drug discovery. Further optimization of this chemical scaffold may lead to the development of more potent and selective inhibitors for the treatment of African trypanosomiasis.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Development and validation of a cytochrome c-coupled assay for pteridine reductase 1 and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Folate Transport in Antifolate Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to In Silico Screening for Novel TbPTR1 Inhibitors

Introduction: The Rationale for Targeting TbPTR1

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. The current treatments are often hampered by toxicity and emerging drug resistance, necessitating the discovery of novel therapeutic agents.[1][2] Pteridine reductase 1 (PTR1) in T. brucei (TbPTR1) has emerged as a promising drug target.[3][4]

Trypanosomatids are auxotrophic for pteridines and folates, meaning they cannot synthesize them de novo and must salvage them from their host.[4] The enzyme Dihydrofolate Reductase (DHFR) is a classical antifolate target. However, trypanosomes can evade DHFR inhibition through a metabolic bypass mechanism mediated by TbPTR1.[4][5] When DHFR is blocked, TbPTR1 expression is upregulated, and it takes over the reduction of pterins and folates, ensuring the parasite's survival.[4][5] Therefore, the dual inhibition of both DHFR and TbPTR1 is a key strategy for developing effective anti-trypanosomal drugs.[4] In silico screening provides a rapid and cost-effective approach to identify and optimize novel lead compounds targeting TbPTR1.

The Role of TbPTR1 in Antifolate Resistance

The folate pathway is critical for the synthesis of nucleic acids and amino acids. DHFR reduces dihydrofolate (H₂F) to tetrahydrofolate (H₄F), a vital cofactor. TbPTR1 can also perform this reduction, rendering the parasite resistant to DHFR inhibitors. The diagram below illustrates this bypass mechanism.

Caption: TbPTR1 provides a bypass for DHFR inhibition in the folate pathway.

The In Silico Screening Workflow

A typical virtual screening campaign for identifying novel TbPTR1 inhibitors involves a multi-step computational process. This workflow is designed to triage large compound libraries to a manageable number of high-priority candidates for experimental validation.

Caption: A generalized workflow for in silico screening of TbPTR1 inhibitors.

Detailed Computational Protocols

This section provides detailed methodologies for the key computational stages.

Protocol: Target Protein Preparation

-

Obtain Structure: Download the 3D crystal structure of T. brucei PTR1 from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known inhibitor or cofactor (e.g., NADPH).

-

Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio) to prepare the protein.

-

Remove water molecules that are not involved in ligand binding.

-

Add hydrogen atoms and assign correct protonation states for residues at a physiological pH (e.g., 7.4).

-

Correct any missing side chains or loops.

-

Assign partial charges using a standard force field (e.g., OPLS, CHARMm).

-

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

-

Active Site Definition: Define the binding site for docking. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid should be sufficient to accommodate potential ligands.[6]

Protocol: Ligand Library Preparation

-

Database Selection: Obtain compound libraries from sources like ZINC, ChEMBL, or commercial databases. These can be general-purpose libraries or focused libraries (e.g., natural products).[7][8]

-

Format Conversion & Filtering: Convert ligand files to a 3D format (e.g., SDF, MOL2).

-

Protonation and Tautomer Generation: Generate possible ionization states and tautomers for each ligand at a physiological pH range (e.g., 7.4 ± 1.0).

-

Energy Minimization: Generate low-energy 3D conformations for each ligand using a suitable force field.

Protocol: Structure-Based Virtual Screening (Molecular Docking)

-

Docking Algorithm Selection: Choose a docking program (e.g., Glide, AutoDock Vina, CDOCKER).[11][12] Docking protocols often involve a hierarchical approach.[13][14]

-

High-Throughput Virtual Screening (HTVS): Dock the entire prepared ligand library into the defined active site of TbPTR1 using a fast but less accurate docking mode. This step rapidly eliminates the majority of non-binding compounds.[14]

-

Standard Precision (SP) Docking: Take the top-ranking compounds from the HTVS stage (e.g., the top 10-20%) and re-dock them using a more accurate and computationally intensive standard precision mode.[13][14]

-

Extra Precision (XP) Docking: Further refine the hit list by docking the top results from the SP stage (e.g., top 10%) using the most accurate extra precision mode, which performs more exhaustive conformational sampling.[10][14]

-

Scoring and Ranking: Rank the final set of ligands based on their docking scores, which estimate the binding affinity. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, pi-pi stacking with active site residues) are present.[12]

Protocol: Ligand-Based Virtual Screening (Pharmacophore Modeling)

This approach is used when a reliable protein structure is unavailable but a set of known active inhibitors exists.[15][16]

References

- 1. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. biorxiv.org [biorxiv.org]

- 7. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computer-aided Discovery of Trypanosoma brucei RNA-editing Terminal Uridylyl Transferase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Docking-based virtual screening of TβR1 inhibitors: evaluation of pose prediction and scoring functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Virtual Screening Approaches towards the Discovery of Toll-Like Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Validation of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) as a Drug Target

Audience: Researchers, scientists, and drug development professionals.

Core Message: This document provides a comprehensive technical overview of the experimental evidence establishing Pteridine Reductase 1 (PTR1) as an essential enzyme in Trypanosoma brucei and a viable target for therapeutic intervention. The guide details the genetic methodologies employed, summarizes key quantitative findings, and outlines the metabolic context of TbPTR1.

Introduction: The Case for Targeting TbPTR1

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), possesses a unique pteridine metabolism that is essential for its survival. Unlike their mammalian hosts, these parasites are auxotrophic for pteridines, meaning they cannot synthesize them de novo and must rely on salvaging them from the host environment. Pteridine Reductase 1 (PTR1) is a key enzyme in this salvage pathway, responsible for the reduction of oxidized pterins like biopterin to their biologically active tetrahydrobiopterin (H4B) form.[1]

Classical antifolate drugs, which target dihydrofolate reductase (DHFR), are largely ineffective against trypanosomatids. This is due to the presence of PTR1, which can act as a metabolic bypass, reducing dihydrofolate to tetrahydrofolate and thus conferring resistance to DHFR inhibitors.[2][3] Furthermore, TbPTR1 has a dual role, not only in salvaging biopterin but also in regenerating H4B from its oxidized quinonoid dihydrobiopterin (qH2B) form, a function handled by a separate enzyme in other organisms.[3][4] This dual essentiality makes TbPTR1 a highly attractive and specific target for the development of new anti-trypanosomal drugs.[1]

This guide summarizes the critical genetic experiments that have validated TbPTR1 as an essential gene for the bloodstream form of T. brucei.

The Pterin Salvage and Regeneration Pathway

In T. brucei, PTR1 is central to maintaining the intracellular pool of tetrahydrobiopterin (H4B), an essential cofactor for various metabolic reactions.[2] The enzyme catalyzes the NADPH-dependent reduction of both biopterin and dihydrobiopterin (H2B).[1] It also regenerates H4B from qH2B, a byproduct of hydroxylation reactions. This dual functionality underscores its indispensable role.[4]

Genetic Validation of Essentiality

The essential nature of TbPTR1 has been rigorously demonstrated through two primary genetic approaches: direct gene knockout attempts and inducible RNA interference (RNAi).

Gene Knockout Studies

Attempts to generate PTR1 null mutants (ptr1-/-) in bloodstream form T. brucei have been consistently unsuccessful.[2] While drug-selectable markers were successfully integrated at the target locus, indicating that homologous recombination occurred, a functional copy of the TbPTR1 gene was always retained in the genome. This strongly suggests that a complete loss of the PTR1 gene is lethal, making it impossible to isolate viable null mutants.[2] This outcome is a classic indicator of an essential gene.

RNA Interference (RNAi) Knockdown

To circumvent the lethality of a full knockout, tetracycline-inducible RNA interference (RNAi) was used to specifically deplete TbPTR1 mRNA.[2] Upon induction of double-stranded RNA (dsRNA) synthesis, a rapid and complete knockdown of the TbPTR1 protein was observed within 48 hours. This led to a cessation of cell growth followed by cell death after approximately four days.[2]

Crucially, this lethal phenotype could be reversed in two ways:

-

Chemical Rescue: Supplementing the culture medium with tetrahydrobiopterin (H4B) restored normal growth, confirming that the cell death was due to a lack of PTR1's product.[2]

-

Genetic Rescue: Expressing a functional copy of Leishmania major PTR1 (LmPTR1) in the RNAi cell line also rescued the lethal phenotype, demonstrating the functional conservation of the enzyme.[2]

The knockdown of TbPTR1 resulted in severe morphological defects, including abnormal cytokinesis leading to cells with multiple nuclei and flagella, and the mislocalization of glycosomal enzymes.[2] These findings provide definitive proof that PTR1 is essential for the in vitro survival and proliferation of bloodstream form T. brucei.

Quantitative Data Summary

The genetic studies yielded quantitative data that reinforce the essentiality of TbPTR1.

Table 1: PTR1 Specific Activity in Genetically Modified T. brucei Cell Lines This table shows how genetic modifications affect the total PTR1 enzyme activity in cell lysates. The single knockout (SKO) shows reduced activity, while the rescue line shows high levels of the functional LmPTR1 enzyme.

| Cell Line | Genetic Background | PTR1 Specific Activity (nmol min⁻¹ mg⁻¹) |

| Wild-Type (WT) | Endogenous TbPTR1 | 22.9 ± 1.9 |

| SKO | Single Knockout of TbPTR1 | 8.0 ± 0.2 |

| oeRNAi (uninduced) | TbPTR1 RNAi + LmPTR1 expression | 58.1 ± 9.3 |

| oeRNAi (induced) | TbPTR1 RNAi + LmPTR1 expression | 231.0 ± 19.0 |

| (Data sourced from[2]) |

Table 2: Comparative Enzyme Kinetics of TbPTR1 and LmPTR1 This table highlights the substrate specificity of PTR1 from T. brucei and L. major. TbPTR1 shows a clear preference for dihydrobiopterin (H2B) over quinonoid dihydrobiopterin (qH2B), whereas LmPTR1 is similarly efficient with both. This supports the specialized dual role of TbPTR1.

| Enzyme | Substrate | Specificity Constant (kcat/Km) (s⁻¹ M⁻¹) |

| TbPTR1 | Dihydrobiopterin (H2B) | 1.0 x 10⁷ |

| TbPTR1 | Quinonoid Dihydrobiopterin (qH2B) | 1.0 x 10⁶ |

| LmPTR1 | Dihydrobiopterin (H2B) | 1.0 x 10⁷ |

| LmPTR1 | Quinonoid Dihydrobiopterin (qH2B) | 1.4 x 10⁷ |

| (Data represents approximate values derived from published findings[4]) |

Table 3: Summary of Phenotypes from Genetic Manipulation of TbPTR1

| Genetic Method | Resulting Phenotype | Successful Rescue Condition |

| Gene Knockout | Inability to generate viable null mutants | Not Applicable (mutants not viable) |

| RNAi Knockdown | Cell death within 4 days; severe morphological defects | Addition of exogenous Tetrahydrobiopterin (H4B) or expression of LmPTR1 |

| (Information sourced from[2]) |

Experimental Protocols

Generation of TbPTR1 Knockout Constructs

-

Vector Design: Flanking regions (5' and 3' UTRs) of the TbPTR1 gene are amplified by PCR from T. brucei genomic DNA.

-

Cloning: These fragments are cloned into a pCR-Blunt vector flanking a drug resistance cassette (e.g., neomycin phosphotransferase, NEO, or hygromycin phosphotransferase, HYG).

-

Linearization: The resulting plasmid is linearized by restriction digest to expose the homologous flanking regions.

-

Transfection: Bloodstream form T. brucei cells are electroporated with the linearized DNA construct.

-

Selection: Transfected cells are subjected to drug selection (e.g., G418 for NEO, Hygromycin for HYG) to isolate clones that have integrated the construct via homologous recombination.[5]

Inducible RNAi of TbPTR1

-

Vector Construction: A stem-loop construct targeting a unique ~400-500 bp fragment of the TbPTR1 open reading frame is cloned into an inducible expression vector, such as pZJM.[6] This vector contains opposing T7 promoters under the control of a tetracycline operator.

-

Cell Line Preparation: The construct is transfected into a T. brucei cell line that stably expresses the T7 RNA polymerase and the tetracycline repressor protein (e.g., the '2T1' cell line).[7]

-

Transfection and Selection: The pZJM-PTR1 vector is linearized and electroporated into the expression cell line. Stable transformants are selected using an appropriate antibiotic (e.g., phleomycin).

-

Induction of RNAi: RNAi is induced by adding tetracycline (1 µg/mL) to the culture medium.

-

Phenotypic Analysis: Cell density and morphology are monitored daily. Protein depletion is confirmed by Western blot analysis of cell lysates at various time points post-induction.[2][8]

Drug Susceptibility Assay (Alamar Blue)

-

Cell Seeding: Bloodstream form T. brucei are seeded into 96-well plates at a density of ~2 x 10⁴ cells/mL in HMI-9 medium.

-

Compound Addition: Test compounds (potential PTR1 inhibitors) are added in a serial dilution format.

-

Incubation: Plates are incubated for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Alamar Blue (resazurin) solution is added to each well and plates are incubated for an additional 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measurement: Fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[9]

Conclusion

References

- 1. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Strategies to construct null and conditional null Trypanosoma brucei mutants using Cre-recombinase and loxP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Trypanosoma brucei gene expression by RNA interference using an integratable vector with opposing T7 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA interference as a genetic tool in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TbPTR1 Inhibitor 2 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, relies on a unique metabolic pathway for pteridine salvage, which is essential for its survival. Pteridine Reductase 1 (PTR1) is a key enzyme in this pathway, reducing both biopterin and folate. Its role in providing a bypass to dihydrofolate reductase (DHFR) inhibition, a common target for antifolate drugs, makes TbPTR1 a critical target for the development of novel anti-trypanosomal therapeutics.[1][2][3] This document provides a detailed protocol for a continuous spectrophotometric enzymatic assay to screen and characterize inhibitors of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1).

The assay is based on monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the enzymatic activity of TbPTR1. By measuring the rate of NADPH consumption in the presence and absence of potential inhibitors, their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by TbPTR1 is a critical step in the pteridine salvage pathway of Trypanosoma brucei. This pathway is essential for the synthesis of vital pteridine-dependent metabolites.

Caption: TbPTR1 signaling pathway.

The experimental workflow for the TbPTR1 enzymatic assay is a systematic process designed to ensure accurate and reproducible results.

Caption: Experimental workflow for the TbPTR1 enzymatic assay.

Quantitative Data Summary

The following table summarizes the IC50 values of various inhibitors against Trypanosoma brucei Pteridine Reductase 1 (TbPTR1). This data provides a comparative reference for the potency of different chemical scaffolds.

| Inhibitor Class | Compound | TbPTR1 IC50 (µM) | Reference |

| Flavonol | Cynaropicrin | 12.4 | [1] |

| Sesquiterpene Lactone | Cnicin | > 50 | [1] |

| Diarylheptanoid | Dehydrohirsutanone | 8.3 | [4] |

| Curcuminoid | Curcumin | 21.5 | [4] |

| Pteridine Analogue | Compound 13 | 0.123 (ED50) | [5] |

| Pteridine Analogue | Methotrexate (MTX) | ~2.7 (ED50) | [5] |

| Diaminopyrimidine | Pyrimethamine (PYR) | ~26.6 (ED50) | [5] |

Experimental Protocols

Reagents and Materials

-

Recombinant TbPTR1: Purified recombinant Trypanosoma brucei Pteridine Reductase 1.

-

Substrate: Dihydrobiopterin (H2B). Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a fresh stock solution in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 250 mM NaCl, pH 7.6.[1]

-

Test Compounds (Inhibitors): Dissolve in 100% DMSO to prepare stock solutions.

-

Control Inhibitor: Pyrimethamine or Methotrexate.

-

Instrumentation: UV-visible spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

-

Consumables: 96-well UV-transparent microplates or quartz cuvettes.

Assay Protocol

This protocol is optimized for a 96-well microplate format. Adjust volumes accordingly for use with cuvettes.

-

Reagent Preparation:

-

Prepare the Assay Buffer (50 mM Tris-HCl, 250 mM NaCl, pH 7.6) and store at 4°C.

-

Prepare a 10 mM stock solution of NADPH in Assay Buffer. Store on ice and protect from light.

-

Prepare a 1 mM stock solution of dihydrobiopterin (H2B) in Assay Buffer. Store on ice.

-

Dilute the recombinant TbPTR1 enzyme in Assay Buffer to the desired working concentration. A final concentration of approximately 3-5 nM in the assay is a good starting point.[6]

-

Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.